molecular formula C6H13NO2 B6282740 3-amino-3-cyclopropylpropane-1,2-diol CAS No. 2092124-83-7

3-amino-3-cyclopropylpropane-1,2-diol

Cat. No. B6282740
CAS RN: 2092124-83-7
M. Wt: 131.2
InChI Key:
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Description

3-amino-3-cyclopropylpropane-1,2-diol, also known as ACPD, is a cyclic organic compound that has been studied for its potential applications in various scientific fields. It is a cyclic amine, which is a type of organic compound containing a nitrogen atom bonded to two alkyl groups. ACPD has a wide range of applications in the field of organic synthesis, including the synthesis of pharmaceuticals and other compounds. It has also been studied for its potential use in biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

3-amino-3-cyclopropylpropane-1,2-diol has been studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antihistamines. It has also been studied for its potential use in biochemistry, pharmacology, and neuroscience. In biochemistry, 3-amino-3-cyclopropylpropane-1,2-diol has been used in the synthesis of peptides, proteins, and other biomolecules. In pharmacology, 3-amino-3-cyclopropylpropane-1,2-diol has been studied for its potential use in drug delivery systems and as a potential therapeutic agent. In neuroscience, 3-amino-3-cyclopropylpropane-1,2-diol has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and epilepsy.

Mechanism of Action

The mechanism of action of 3-amino-3-cyclopropylpropane-1,2-diol is not fully understood. However, it is believed that 3-amino-3-cyclopropylpropane-1,2-diol binds to certain receptors in the body, which triggers a cascade of biochemical reactions. These biochemical reactions lead to changes in cellular metabolism, which can lead to changes in the body’s physiology. For example, 3-amino-3-cyclopropylpropane-1,2-diol has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and epilepsy.
Biochemical and Physiological Effects
3-amino-3-cyclopropylpropane-1,2-diol has been studied for its potential effects on the body’s biochemical and physiological processes. In animal studies, 3-amino-3-cyclopropylpropane-1,2-diol has been shown to reduce inflammation, reduce oxidative stress, and modulate the immune system. In addition, 3-amino-3-cyclopropylpropane-1,2-diol has been studied for its potential effects on the central nervous system, including its ability to modulate neurotransmitter release and receptor activity. 3-amino-3-cyclopropylpropane-1,2-diol has also been studied for its potential effects on the cardiovascular system, including its ability to reduce blood pressure and improve endothelial function.

Advantages and Limitations for Lab Experiments

3-amino-3-cyclopropylpropane-1,2-diol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized in a relatively simple and cost-effective manner. It is also soluble in a variety of solvents, and it is stable in a wide range of pH levels. However, there are also some limitations to using 3-amino-3-cyclopropylpropane-1,2-diol in laboratory experiments. It is a relatively unstable compound, and it can be hydrolyzed in the presence of water or other polar solvents. In addition, 3-amino-3-cyclopropylpropane-1,2-diol is a relatively toxic compound, and it should be handled with care.

Future Directions

The potential applications of 3-amino-3-cyclopropylpropane-1,2-diol are vast, and there are many possible future directions for research. For example, 3-amino-3-cyclopropylpropane-1,2-diol could be further studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and epilepsy. In addition, 3-amino-3-cyclopropylpropane-1,2-diol could be studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. 3-amino-3-cyclopropylpropane-1,2-diol could also be studied for its potential use in the treatment of cancer, as well as its potential use in the development of new drugs and drug delivery systems. Finally, 3-amino-3-cyclopropylpropane-1,2-diol could be studied for its potential use in the development of new biomaterials and biotechnologies.

Synthesis Methods

3-amino-3-cyclopropylpropane-1,2-diol can be synthesized through several methods, including the reduction of cyclopropyl amine with sodium borohydride, the reaction of cyclopropyl amine with trimethyl phosphite, the reaction of cyclopropyl amine with acetic anhydride, and the reaction of cyclopropyl amine with acetic acid. The most commonly used method for the synthesis of 3-amino-3-cyclopropylpropane-1,2-diol is the reduction of cyclopropyl amine with sodium borohydride. This method is simple, efficient, and cost-effective. The reaction is conducted in an aqueous solution at room temperature, and the product is isolated by simple filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-amino-3-cyclopropylpropane-1,2-diol can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents and catalysts.", "Starting Materials": [ "Cyclopropane", "Ethylene oxide", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Cyclopropane is reacted with ethylene oxide in the presence of a catalyst such as sulfuric acid to form 3-cyclopropylpropane-1,2-diol.", "Step 2: The hydroxyl group on the 1-position of the diol is protected with acetic anhydride and pyridine to form the corresponding acetate.", "Step 3: The cyclopropyl group is oxidized to a ketone using sodium periodate.", "Step 4: The ketone is reduced to an alcohol using sodium borohydride.", "Step 5: The acetate protecting group is removed using sodium hydroxide.", "Step 6: The amino group is introduced by reacting the alcohol with ammonia in methanol in the presence of hydrochloric acid to form 3-amino-3-cyclopropylpropane-1,2-diol." ] }

CAS RN

2092124-83-7

Product Name

3-amino-3-cyclopropylpropane-1,2-diol

Molecular Formula

C6H13NO2

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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